trans-Aconitic Acid Trimethyl Ester

Description

BenchChem offers high-quality trans-Aconitic Acid Trimethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Aconitic Acid Trimethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

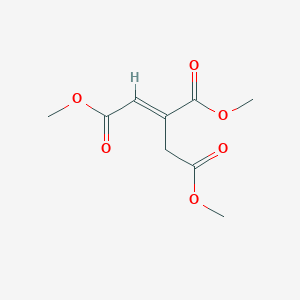

Structure

3D Structure

Propriétés

IUPAC Name |

trimethyl (E)-prop-1-ene-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAIBGWGBBQGPZ-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C/C(=C\C(=O)OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346359 | |

| Record name | Trimethyl (E)-Aconitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-99-2 | |

| Record name | Trimethyl (E)-Aconitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: trans-Aconitic Acid Trimethyl Ester

[1][2]

Executive Technical Summary

trans-Aconitic Acid Trimethyl Ester (Trimethyl trans-aconitate) is the tri-methyl ester derivative of trans-aconitic acid, a key intermediate in the tricarboxylic acid (TCA) cycle.[1] Unlike its cis-isomer, which is prone to anhydride formation and rapid hydrolysis, the trans-isomer exhibits enhanced thermodynamic stability, making it a superior candidate for use as a bio-based Michael acceptor .

Its electron-deficient alkene moiety, conjugated with three carbonyl groups, renders it highly reactive toward nucleophiles (amines, thiols) under mild conditions. This property is currently exploited in the synthesis of hyperbranched polymers, "green" surfactants, and pH-stable drug conjugates.

Physicochemical Specifications

The following data represents the standard profile for research-grade TATE (>97% purity).

| Property | Value / Description |

| IUPAC Name | Trimethyl (E)-prop-1-ene-1,2,3-tricarboxylate |

| CAS Registry Number | 4271-99-2 |

| Molecular Formula | C₉H₁₂O₆ |

| Molecular Weight | 216.19 g/mol |

| Appearance | Colorless to pale yellow oily liquid |

| Density | 1.22 g/mL at 25 °C |

| Boiling Point | 160 °C at 20 mmHg |

| Refractive Index ( | 1.4620 – 1.4660 |

| Solubility | Soluble in Methanol, Chloroform, DCM, Ethyl Acetate; Insoluble in Water |

| Flash Point | 90.1 °C |

Spectral Signature (Diagnostic)[5]

-

¹H NMR (CDCl₃, 500 MHz): The defining feature is the alkene proton singlet.

- 6.90 ppm (1H, s, =CH-)

- 3.85, 3.80, 3.70 ppm (9H, s, -OCH₃ distinct environments)

- 3.90 ppm (2H, s, -CH₂-)

-

IR Spectrum: Strong carbonyl stretch (

) at ~1730 cm⁻¹; Alkene stretch (

Synthetic Methodology

While TATE can be derived from the dehydration of trimethyl citrate, the most reproducible laboratory scale-up involves the direct Fischer esterification of trans-aconitic acid.

Protocol: Acid-Catalyzed Esterification

Objective: Synthesis of TATE from trans-aconitic acid. Scale: 50 mmol basis.

Reagents:

-

trans-Aconitic acid (8.7 g, 50 mmol)

-

Methanol (anhydrous, 100 mL)

-

p-Toluenesulfonic acid (p-TsOH) monohydrate (0.5 g, catalytic)

-

Toluene (for azeotropic distillation, optional if using Soxhlet)

Workflow:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-aconitic acid in methanol. Add p-TsOH.

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (65 °C) for 8–12 hours.

-

Validation Step: Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 7:3). The acid starting material (baseline) should disappear, replaced by the high-R_f ester spot.

-

-

Work-up:

-

Cool reaction to room temperature.[2]

-

Concentrate under reduced pressure (rotary evaporator) to remove excess methanol.

-

Dissolve the oily residue in Ethyl Acetate (100 mL).

-

-

Neutralization: Wash the organic phase with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid and catalyst. Evolution of CO₂ indicates neutralization.

-

Critical Check: Ensure aqueous layer pH is ~8.

-

-

Purification: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Distillation: Purify the crude oil via vacuum distillation (160 °C @ 20 mmHg) to obtain the pure colorless liquid.

Figure 1: Synthetic pathway for the production of Trimethyl trans-aconitate via Fischer esterification.

Mechanistic Reactivity: The Michael Acceptor

The utility of TATE in drug development and polymer science stems from its electronic structure. It is a trifunctional core containing an activated alkene.

The "Green" Click Reaction (Aza-Michael Addition)

TATE reacts quantitatively with primary and secondary amines under ambient conditions without catalyst. This is often termed a "green click" reaction due to its high atom economy and lack of byproducts.

-

Mechanism: The amine lone pair attacks the

-carbon of the double bond. The resulting enolate is protonated to form the addition product. -

Regioselectivity: Nucleophilic attack occurs exclusively at the carbon

to the central carboxylate due to steric and electronic directing effects.

Figure 2: Mechanism of Aza-Michael addition to TATE, leading to amino-acid derivatives or pyrrolidones.

Applications in R&D

Hyperbranched Polymers & Dendrimers

TATE acts as an

-

Polyesters: Reaction with diols (e.g., PEG, 1,4-butanediol) yields biodegradable polyesters with pendant carboxylate groups (after deprotection) or methyl esters.

-

Cross-linking: The double bond allows for radical polymerization, creating thermoset networks.

Drug Delivery Systems (DDS)

While cis-aconityl linkages are famous for being acid-labile (releasing drugs in the endosome, pH ~5.5), the trans-aconityl linkage is significantly more stable.

-

Usage: Researchers use TATE to synthesize stable control linkers or to create permanent conjugate spacers where premature drug release must be avoided.

-

Surfactants: Reaction with alkyl thiols (Thiol-Michael addition) creates anionic surfactants used in lipid nanoparticle (LNP) formulation.

Safety & Handling

Hazard Classification: Irritant (Xi).

Handling Protocol:

-

PPE: Neoprene gloves and safety goggles are mandatory.

-

Storage: Store in a cool, dry place. Unlike the acid form, the ester is not hygroscopic but should be kept under inert gas (Nitrogen/Argon) if stored for long periods to prevent hydrolysis.

-

Spill: Absorb with sand or vermiculite. Do not wash into drains due to potential aquatic toxicity of ester derivatives.

References

-

PubChem. trans-Aconitic Acid Trimethyl Ester (Compound CID 6376716).[4] National Library of Medicine. [Link]

- Cao, X., et al.Synthesis of hyperbranched polyesters from trans-aconitic acid. Journal of Applied Polymer Science.

- Okada, M., et al.Biodegradable surfactants derived from aconitic acid. (Contextual citation for surfactant synthesis via Michael addition).

A Comprehensive Technical Guide to the Synthesis of trans-Aconitic Acid Trimethyl Ester from Citric Acid

Abstract

This technical guide provides an in-depth, field-proven methodology for the synthesis of trans-aconitic acid trimethyl ester, a valuable chemical intermediate, starting from the readily available and bio-based feedstock, citric acid. This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the synthesis, from the underlying chemical principles to detailed, replicable experimental protocols. The synthesis is presented as a three-stage process: (1) the acid-catalyzed dehydration of citric acid to a mixture of aconitic acid isomers, (2) the thermodynamically-driven isomerization to the stable trans-aconitic acid, and (3) the final esterification to yield the target trimethyl ester. Each stage is discussed with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Strategic Overview of the Synthesis Pathway

The conversion of citric acid to trans-aconitic acid trimethyl ester is a logical sequence of classical organic reactions. The overall strategy hinges on leveraging the inherent reactivity of citric acid to first induce elimination (dehydration) to form a carbon-carbon double bond, and then functionalizing the resulting carboxylic acid groups.

The pathway can be summarized in three core transformations:

-

Dehydration: Removal of a water molecule from the citric acid backbone to introduce an alkene functionality, yielding aconitic acid.

-

Isomerization: Conversion of the initially formed cis-aconitic acid to the more thermodynamically stable trans isomer.

-

Esterification: Conversion of the three carboxylic acid groups of trans-aconitic acid into methyl esters.

Caption: Overall workflow for the three-step synthesis.

Step 1: Dehydration of Citric Acid

Mechanistic Rationale

The first critical step is the dehydration of citric acid to form aconitic acid. This is an acid-catalyzed elimination reaction. Industrially, this is often achieved using strong mineral acids like sulfuric acid.[1][2] The mechanism involves the protonation of the tertiary hydroxyl group of citric acid, converting it into a good leaving group (water). Subsequent elimination of water and a proton from an adjacent carbon atom forms the carbon-carbon double bond of aconitic acid. This non-enzymatic dehydration route typically produces a mixture of cis and trans isomers.[3]

The choice of concentrated sulfuric acid is deliberate; it serves not only as a catalyst but also as a powerful dehydrating agent, helping to drive the reaction equilibrium toward the product. The reaction temperature is a critical parameter. It must be high enough to facilitate dehydration but controlled to prevent unwanted side reactions, such as decarboxylation to itaconic or citraconic acids.[3][4] A well-established procedure utilizes heating at 140–145°C for several hours.[5]

Step 2: Isomerization to trans-Aconitic Acid

The Principle of Thermodynamic Control

In nature, aconitic acid exists in two geometric forms, cis and trans. The trans-aconitic acid (TAA) isomer is the predominant, more stable form.[2] This stability is attributed to reduced steric strain, as the bulky carboxylic acid groups are positioned on opposite sides of the double bond.

While the initial dehydration of citric acid may yield a mixture of isomers, the reaction conditions and subsequent workup are designed to favor the formation of the trans product. The isomerization is a reversible, equilibrium-driven process where the interconversion is catalyzed by acid.[6][7] By maintaining acidic conditions and allowing the reaction to reach equilibrium, the more stable trans isomer becomes the major product. Procedures involving the evaporation of the acidified reaction mixture inherently drive the conversion of the cis form to the more stable trans form.[8]

Step 3: Esterification to trans-Aconitic Acid Trimethyl Ester

The Fischer-Speier Esterification

The final step is the conversion of the three carboxylic acid groups of trans-aconitic acid into their corresponding methyl esters. The most direct and classic method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid in an excess of the alcohol (in this case, methanol) with a strong acid catalyst, such as sulfuric acid or hydrogen chloride.[9]

The mechanism proceeds via:

-

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic attack by the oxygen atom of methanol on the activated carbonyl carbon.

-

Proton transfer and subsequent elimination of a water molecule to form the ester.

Using a large excess of methanol is crucial as it serves as both the reactant and the solvent, shifting the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

Detailed Experimental Protocols

Protocol 1: Synthesis of trans-Aconitic Acid from Citric Acid

This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[5]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

|---|---|---|---|---|

| Citric Acid Monohydrate | 210.14 | 210 g | 1.0 | Powdered |

| Sulfuric Acid (conc.) | 98.08 | 115 mL | ~2.1 | Reagent grade |

| Water | 18.02 | 105 mL | - | Deionized |

| Hydrochloric Acid (conc.) | 36.46 | 70 mL | - | For washing |

| Glacial Acetic Acid | 60.05 | 20 mL | - | For washing |

Procedure:

-

Reaction Setup: In a 1-liter round-bottomed flask equipped with a reflux condenser, place 210 g (1.0 mol) of powdered citric acid monohydrate.

-

Acid Addition: Carefully prepare a solution of 210 g (115 mL) of concentrated sulfuric acid in 105 mL of water. Caution: This is a highly exothermic process; add the acid to the water slowly with cooling. Add this solution to the citric acid in the flask.

-

Heating: Heat the mixture in an oil bath maintained at a temperature of 140–145°C for 7 hours. The solution will turn light brown.

-

Crystallization: Pour the hot solution into a shallow dish and rinse the flask with 10 mL of hot glacial acetic acid, adding the rinse to the dish. Allow the solution to cool slowly to 41-42°C with occasional stirring to break up the solid mass of aconitic acid that crystallizes.

-

Filtration and Washing: Collect the solid product on a suction funnel and press it thoroughly to remove the mother liquor.

-

Acid Wash: Transfer the crude solid to a beaker and stir it into a homogeneous paste with 70 mL of concentrated hydrochloric acid, cooled in an ice bath. This step is crucial for removing residual sulfuric acid.

-

Final Wash and Drying: Collect the solid again by suction filtration. Wash the filter cake with two 10-cc portions of cold glacial acetic acid. Suck the solid thoroughly dry on the funnel and then spread it on a porous plate or filter paper to air dry. The expected yield is 71–77 g (41–44%).

Protocol 2: Synthesis of trans-Aconitic Acid Trimethyl Ester

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

|---|---|---|---|---|

| trans-Aconitic Acid | 174.11 | 50 g | 0.287 | From Protocol 1 |

| Methanol | 32.04 | 500 mL | 12.3 | Anhydrous, reagent grade |

| Sulfuric Acid (conc.) | 98.08 | 5 mL | ~0.09 | Catalyst |

| Saturated NaHCO₃ solution | - | ~200 mL | - | For neutralization |

| Diethyl Ether or Ethyl Acetate | - | ~300 mL | - | For extraction |

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~20 g | - | For drying |

Procedure:

-

Reaction Setup: To a 1-liter round-bottomed flask containing 50 g (0.287 mol) of dry trans-aconitic acid, add 500 mL of anhydrous methanol.

-

Catalyst Addition: While stirring, slowly and carefully add 5 mL of concentrated sulfuric acid to the suspension.

-

Reflux: Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 8-12 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Workup - Neutralization: Dissolve the oily residue in 200 mL of diethyl ether (or ethyl acetate). Carefully transfer the solution to a separatory funnel and wash it with 100 mL of water, followed by slow, careful washing with saturated sodium bicarbonate solution until effervescence ceases. Finally, wash with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude trimethyl ester as an oil.

-

Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation. The boiling point is approximately 160°C at 20 mmHg.[9]

Product Characterization

The final product, trans-aconitic acid trimethyl ester, should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 4271-99-2 | [9][10][11] |

| Molecular Formula | C₉H₁₂O₆ | [9][11][12] |

| Molecular Weight | 216.19 g/mol | [9][12] |

| Appearance | Colorless, oily liquid | [9] |

| Odor | Fruity | [9] |

| Boiling Point | 160 °C / 20 mmHg |[9] |

Spectroscopic Analysis:

-

¹H NMR: Should show characteristic peaks for the vinyl proton, the methylene protons, and three distinct methyl ester singlets.

-

¹³C NMR: Will confirm the presence of three ester carbonyl carbons, two sp² hybridized carbons of the double bond, a methylene carbon, and three methoxy carbons.

-

FT-IR: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester groups is expected. The absence of a broad O-H stretch from the carboxylic acid starting material indicates a complete reaction.

Conclusion

The synthesis of trans-aconitic acid trimethyl ester from citric acid is a robust and scalable process rooted in fundamental organic chemistry principles. By carefully controlling the dehydration of citric acid, leveraging the thermodynamic stability of the trans isomer, and employing a classic Fischer esterification, high-purity product can be reliably obtained. The protocols detailed in this guide provide a solid foundation for laboratory-scale synthesis, offering a cost-effective route to a versatile chemical building block essential for research and development in materials science and pharmaceuticals.

References

-

Bruni, G.; Klasson, T. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. Foods2022 , 11(4), 573. [Link]

-

Pinheiro, M. S. et al. Esterification of trans-aconitic acid improves its anti-inflammatory activity in LPS-induced acute arthritis. Biomedicine & Pharmacotherapy2018 , 99, 87-95. [Link]

-

Moodley, R. A study of the isomerisation of aconitic acid with reference to sugarcane processing. University of KwaZulu-Natal, Durban2008 . [Link]

-

Oddwheel. Non-Enzymatic Chemical Method for Dehydration of Citric acid Into Aconitic acid and Reaction Mechanisms. [Link]

-

Bruni, G.; Klasson, T. Biological Roles and Applications of Aconitic Acid. Encyclopedia.pub2022 . [Link]

-

Luo, Y. et al. Genetic and Biochemical Characterization of a Gene Operon for trans-Aconitic Acid, a Novel Nematicide from Bacillus thuringiensis. Journal of Biological Chemistry2016 , 291(35), 18267-18277. [Link]

-

Li, J. et al. Trans-aconitic acid assimilation system as a widespread bacterial mechanism for environmental adaptation. Nucleic Acids Research2024 . [Link]

-

LookChem. Cas 4271-99-2, TRANS-ACONITIC ACID TRIMETHYL ESTER. [Link]

- Allen, J. C. et al. Preparation of esters of aconitic acid. US Patent 3,076,021, issued January 29, 1963.

-

Bruce, W. F. Aconitic Acid. Organic Syntheses1937 , 17, 1. [Link]

- Parlman, R. M.; Young, D. C. Preparation of aconitic acid. US Patent 4,123,459, issued October 31, 1978.

-

Taghdisi, S. M. et al. The trimerization strategy. At first, aconitic acid was synthesized from citric acid, and then was methylated. ResearchGate2018 . [Link]

-

Bruni, G.; Klasson, T. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. PMC2022 . [Link]

-

Pustulka, A. M. et al. Thermal behaviour of citric acid and isomeric aconitic acids. Journal of Thermal Analysis and Calorimetry2011 , 105(3), 969-976. [Link]

-

Nguyen, D. T. et al. Ability of dehydration and decarboxylation of citric acid. ResearchGate2019 . [Link]

-

PureSynth. Trimethyl Trans-Aconitate 97.0%(GC). [Link]

-

Filo. The dehydration of citrate to yield cis-aconitate, a step in the citric a.. [Link]

-

Windaus, A. Citraconic Anhydride and Citraconic Acid. Organic Syntheses1925 , 4, 1. [Link]

-

van der Poel, P. W. Aconitic acid from sugarcane: production and industrial application. SciSpace2006 . [Link]

-

PubChem. trans-Aconitic Acid Trimethyl Ester. [Link]

-

Kumar, A. et al. Equilibrium analysis and LSER modelling for extraction of Trans-aconitic acid using Tri-butyl Phosphate. International Journal of Engineering and Advanced Technology2019 , 9(2), 2249-8958. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-Enzymatic Chemical Method for Dehydration of Citric acid Into Aconitic acid and Reaction Mechanisms [oddwheel.com]

- 4. akjournals.com [akjournals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A study of the isomerisation of aconitic acid with reference to sugarcane processing. [researchspace.ukzn.ac.za]

- 7. Genetic and Biochemical Characterization of a Gene Operon for trans-Aconitic Acid, a Novel Nematicide from Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4123459A - Preparation of aconitic acid - Google Patents [patents.google.com]

- 9. Cas 4271-99-2,TRANS-ACONITIC ACID TRIMETHYL ESTER | lookchem [lookchem.com]

- 10. pure-synth.com [pure-synth.com]

- 11. trans-Aconitic Acid Trimethyl Ester | C9H12O6 | CID 6376716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Trimethyl (E)-Aconitate | CAS 4271-99-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

molecular weight of trans-Aconitic Acid Trimethyl Ester

An In-depth Technical Guide to trans-Aconitic Acid Trimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of trans-Aconitic Acid Trimethyl Ester (CAS No. 4271-99-2), a key chemical intermediate with growing significance in synthetic chemistry and material science. The document elucidates its fundamental chemical and physical properties, with a primary focus on its molecular weight and the methodologies for its accurate determination and characterization. We will delve into validated synthesis protocols, spectroscopic analysis, and explore its diverse applications, from the synthesis of pharmaceuticals to the development of novel biopolymers. This guide is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in research and development.

Chemical Identity and Core Properties

trans-Aconitic Acid Trimethyl Ester, also known as Trimethyl (E)-Aconitate, is the trimethyl ester derivative of trans-aconitic acid.[1] Its fundamental properties are crucial for its application in quantitative and qualitative research, dictating reaction stoichiometry, analytical method development, and formulation.

The molecular formula of trans-Aconitic Acid Trimethyl Ester is C₉H₁₂O₆.[1][2][3] Based on this formula, the calculated molecular weight is 216.19 g/mol .[1][2][3][4] This value is a cornerstone for all stoichiometric calculations in synthetic procedures involving this compound.

Table 1: Physicochemical Properties of trans-Aconitic Acid Trimethyl Ester

| Property | Value | Source(s) |

| CAS Number | 4271-99-2 | [1][2][4] |

| Molecular Formula | C₉H₁₂O₆ | [1][2][3][4] |

| Molecular Weight | 216.19 g/mol | [1][2][3][4][5][6] |

| IUPAC Name | trimethyl (E)-prop-1-ene-1,2,3-tricarboxylate | [2] |

| Synonyms | TRIMETHYL TRANS-ACONITATE, (E)-1-Propene-1,2,3-tricarboxylic acid trimethyl ester | [4] |

| Appearance | Colorless, oily liquid | [4] |

| Odor | Fruity | [4] |

| Boiling Point | 160 °C at 20 mmHg | [3][4] |

| Density | 1.22 g/cm³ | [3][4] |

| Flash Point | 90.1 °C | [3][4] |

| Refractive Index | 1.4620 - 1.4660 | [4] |

| Solubility | Chloroform, Dichloromethane, Ether | [4] |

Synthesis and Purification Workflow

The most common and direct method for synthesizing trans-Aconitic Acid Trimethyl Ester is through the Fischer esterification of its parent acid, trans-aconitic acid.[4] This process involves reacting the tricarboxylic acid with an excess of methanol in the presence of a strong acid catalyst. The causality behind using excess methanol is to drive the reaction equilibrium towards the formation of the ester product, as dictated by Le Châtelier's principle.

Alternative, more complex synthetic routes have been explored, including the palladium-catalyzed triple carbonylation of propynyl alcohol and the liquid-phase dehydration of acetylated citric acid esters, which can be economically feasible for large-scale production.[4][7]

Caption: General workflow for the synthesis of trans-Aconitic Acid Trimethyl Ester.

Spectroscopic Analysis and Structural Validation

Validation of the synthesis and purity assessment of trans-Aconitic Acid Trimethyl Ester relies on standard spectroscopic techniques. The self-validating nature of combining multiple analytical methods ensures the unequivocal identification of the final product.

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for confirming the molecular weight. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight, although it may be of low intensity. More prominent are characteristic fragment ions that validate the structure.[2]

Table 2: Key Experimental GC-MS (EI) Fragments for trans-Aconitic Acid Trimethyl Ester

| m/z (Mass-to-Charge Ratio) | Interpretation | Source |

| 185 | [M - OCH₃]⁺ | [2] |

| 152 | [M - 2x(OCH₃) - H]⁺ (approx.) | [2] |

| 59 | [COOCH₃]⁺ | [2] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the precise molecular structure. The ¹H NMR spectrum provides information on the number and environment of protons, while ¹³C NMR identifies the different carbon atoms, including the three distinct carboxyl carbons and the carbons of the propene backbone.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ester groups, confirming the success of the esterification reaction.[6]

Industrial and Research Applications

trans-Aconitic Acid Trimethyl Ester serves as a versatile building block and intermediate in various fields, a testament to the reactivity of its ester and alkene functionalities.[4]

-

Chemical Synthesis: It is a crucial intermediate in the production of more complex molecules for the pharmaceutical and agrochemical industries.[4]

-

Green Chemistry: The compound is utilized in "green" click reactions, such as the aza-Michael addition with primary amines, to produce monomers for polymer synthesis.[9][10] It is also a precursor for creating biodegradable, polycarboxylate-based surfactants.[9]

-

Polymer Science & Tissue Engineering: The parent molecule, aconitic acid, is used to produce hyperbranched ester polymers.[9] Its derivatives are valuable for creating biodegradable polyesters compatible with biological tissues, showing potential in applications like ophthalmic, cardiac, and vascular tissue engineering.[9]

-

Fragrance Industry: Its fruity odor lends it potential applications in the fragrance industry.[4]

Caption: Key application areas of trans-Aconitic Acid Trimethyl Ester.

Experimental Protocol: Fischer Esterification

The following protocol describes a laboratory-scale synthesis of trans-Aconitic Acid Trimethyl Ester. This procedure is a self-validating system; successful execution will yield a product whose analytical data (NMR, MS, IR) matches established references.

Materials:

-

trans-Aconitic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (20-30 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (0.1 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate (for extraction)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trans-aconitic acid and anhydrous methanol.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise to the mixture. Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Aqueous Workup: Dissolve the resulting residue in diethyl ether (or ethyl acetate). Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine. Trustworthiness: The neutralization step is critical to remove the catalyst, preventing potential product degradation during distillation. The change in pH can be verified with litmus paper.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude ester by vacuum distillation (e.g., at 160°C / 20 mmHg) to obtain the pure, colorless, oily liquid.[4]

Safety and Handling

While no specific hazard codes are listed for trans-Aconitic Acid Trimethyl Ester, standard laboratory safety protocols should be strictly followed.[4]

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

-

Cas 4271-99-2,TRANS-ACONITIC ACID TRIMETHYL ESTER. LookChem. [Link]

-

Trimethyl (E)-Aconitate. BioOrganics. [Link]

-

trans-Aconitic Acid Trimethyl Ester | C9H12O6 | CID 6376716. PubChem. [Link]

-

Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. MDPI. [Link]

-

Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. ResearchGate. [Link]

-

Aconitic acid, (E)-, 3TMS derivative. NIST WebBook. [Link]

-

trans-Aconitic acid. SIELC Technologies. [Link]

-

Esterification of trans-aconitic acid improves its anti-inflammatory activity in LPS-induced acute arthritis. PubMed. [Link]

-

Microbial production of trans-aconitic acid. ResearchGate. [Link]

- Preparation of esters of aconitic acid.

-

trans-Aconitic acid (ECMDB00958). ECMDB. [Link]

- Preparation of aconitic acid.

Sources

- 1. Trimethyl (E)-Aconitate | CAS 4271-99-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. trans-Aconitic Acid Trimethyl Ester | C9H12O6 | CID 6376716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Cas 4271-99-2,TRANS-ACONITIC ACID TRIMETHYL ESTER | lookchem [lookchem.com]

- 5. Trimethyl Aconitate | CAS 20820-77-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. TRANS-ACONITIC ACID TRIMETHYL ESTER(4271-99-2) IR Spectrum [chemicalbook.com]

- 7. US3076021A - Preparation of esters of aconitic acid - Google Patents [patents.google.com]

- 8. TRANS-ACONITIC ACID TRIMETHYL ESTER(4271-99-2) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

trans-Aconitic Acid Trimethyl Ester natural occurrence and sources

The following technical guide details the occurrence, sources, and chemical nature of trans-Aconitic Acid Trimethyl Ester (TATE).

Natural Occurrence, Artifactual Formation, and Source Analysis

Executive Summary

trans-Aconitic Acid Trimethyl Ester (TATE) is a tricarboxylic ester derivative of trans-aconitic acid (TAA). While the parent compound, TAA, is a prevalent natural product found abundantly in C4 plants (e.g., sugarcane, sorghum) and as a TCA cycle intermediate, the trimethyl ester form (TATE) occupies a complex niche in natural product chemistry.

Critical Finding: TATE is frequently identified in phytochemical extracts; however, rigorous chemical analysis suggests it is often an artifact of extraction formed during the processing of plant material with acidified methanol. As a deliberate synthetic product, however, it serves as a crucial "green chemistry" building block and a pharmacologically active derivative with enhanced lipophilicity compared to its parent acid.

Chemical Identity & Physicochemical Properties

TATE is the fully methylated ester of trans-propene-1,2,3-tricarboxylic acid. Its structural rigidity, conferred by the trans (E) double bond, distinguishes it from its cis (Z) isomer, which is prone to anhydride formation.

| Property | Data |

| IUPAC Name | Trimethyl (E)-prop-1-ene-1,2,3-tricarboxylate |

| Common Name | trans-Aconitic Acid Trimethyl Ester |

| CAS Registry Number | 4271-99-2 |

| Molecular Formula | C |

| Molecular Weight | 216.19 g/mol |

| Physical State | Colorless to pale yellow oil / low-melting solid |

| Solubility | Soluble in organic solvents (CHCl |

| Key Functional Groups |

Natural Occurrence vs. Artifactual Formation

For researchers and drug developers, distinguishing between the natural presence of TATE and its artificial formation is paramount.

The Artifact Trap

Many metabolomics studies utilize acidified methanol (MeOH/H

-

Mechanism: The abundance of TAA in specific plants (up to 1-2% dry weight) drives the equilibrium toward ester formation when heated or stored in methanol.

-

Evidence: Comparative studies using non-alcoholic solvents (e.g., acetone, ethyl acetate) often fail to detect TATE, whereas methanolic extracts of the same biomass show significant peaks.

Validated Natural Sources (Parent Acid)

While TATE is often an artifact, the parent acid (TAA) is a verified natural metabolite accumulating in the "acid pool" of several species. TATE is derived from these sources via chemical modification.

| Biological Source | Species | Role of Parent Acid (TAA) |

| Sugarcane | Saccharum officinarum | Major organic acid; accumulates in stalks/molasses. |

| Sweet Sorghum | Sorghum bicolor | Allelopathic agent; potential nematicide precursor. |

| Maize | Zea mays | Aluminum tolerance mechanism (root exudate). |

| Wild Ginger | Asarum europaeum | Secondary metabolite in leaves/roots. |

| Range Grasses | Avena sativa (Oats) | Accumulates in early spring; linked to magnesium chelation (grass tetany). |

Biosynthesis and Chemical Pathway

The formation of TATE bridges biological pathways (for the acid) and chemical synthesis (for the ester).

Pathway Visualization

The following diagram illustrates the biological origin of the acid and the chemical divergence leading to the ester.

Figure 1: Biosynthetic origin of trans-aconitic acid and the chemical derivation of the trimethyl ester.[1]

Isolation & Synthesis Protocols

To obtain TATE, researchers typically extract the parent acid and esterify it, rather than isolating the ester directly.

Protocol A: Extraction of Parent Acid (TAA)

Objective: Isolate trans-aconitic acid from Sugarcane molasses or Sorghum syrup.

-

Dilution: Dilute molasses to 40° Brix with distilled water.

-

Acidification: Adjust pH to 2.0 using 98% H

SO -

Solvent Extraction: Extract with Ethyl Acetate (EtOAc) in a 3:1 (Solvent:Feed) ratio at 40°C for 6 hours. Note: Avoid methanol to prevent premature esterification.

-

Recovery: Evaporate EtOAc to yield crude TAA crystals (purity ~95%).

Protocol B: Synthesis of TATE (Fischer Esterification)

Objective: Convert TAA to TATE for lipophilic drug delivery or polymer synthesis.

-

Reaction: Dissolve 10g TAA in 100mL anhydrous Methanol.

-

Catalyst: Add 0.5mL conc. H

SO -

Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc).

-

Workup: Neutralize with NaHCO

, evaporate methanol, and partition between water and Dichloromethane (DCM). -

Purification: Dry organic layer (MgSO

) and concentrate. TATE is obtained as a viscous oil.

Applications & Bioactivity

TATE is not merely an intermediate; it possesses distinct biological properties due to its increased membrane permeability compared to the free acid.

Pharmacological Potential[2]

-

Anti-Inflammatory: TATE and longer-chain esters (e.g., butyl, octyl) have shown significant anti-inflammatory activity in LPS-induced arthritis models. The esterification improves cellular uptake, allowing the molecule to modulate inflammatory pathways more effectively than the polar acid.

-

Antileishmanial: TAA derivatives have demonstrated activity against Leishmania donovani, inhibiting the transformation of amastigotes.

-

Nematicidal: Extracts containing TAA (and potentially esters) from Sorghum reduce motility in Meloidogyne incognita (root-knot nematode).[3]

Green Chemistry (Polymer Science)

TATE acts as a trifunctional monomer. The

References

-

Klasson, K. T., et al. (2023).[3] "Recovery of Aconitic Acid from Sweet Sorghum Plant Extract Using a Solvent Mixture, and Its Potential Use as a Nematicide." Life, 13(3). Link

-

Bueschl, C., et al. (2013). "Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research." Metabolites, 3(4). Link

-

Montofré, T. D. V., et al. (2018). "Esterification of trans-aconitic acid improves its anti-inflammatory activity in LPS-induced acute arthritis." Biomedicine & Pharmacotherapy, 99, 87-95. Link

-

Lubbe, A., et al. (2019). "Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation." Frontiers in Chemistry, 7. Link

-

Brar, K. K., et al. (2022). "Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications." Foods, 11(3). Link

Sources

A Comprehensive Spectroscopic Guide to trans-Aconitic Acid Trimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for trans-aconitic acid trimethyl ester (TAM), a compound of interest in various chemical and pharmaceutical syntheses.[1][2] As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a deeper understanding of the experimental rationale and data interpretation, ensuring scientific integrity and practical applicability.

Introduction to trans-Aconitic Acid Trimethyl Ester

trans-Aconitic acid trimethyl ester, with the chemical formula C9H12O6 and a molecular weight of 216.19 g/mol , is the trimethyl ester derivative of trans-aconitic acid.[1][3][4] It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a carbon-carbon double bond and three ester functional groups, gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of TAM.

Expertise in Experimental Design: Why Choice of Solvent Matters

The choice of solvent for NMR analysis is critical. Deuterated chloroform (CDCl3) is an excellent choice for TAM due to its ability to dissolve the compound and its minimal interference in the ¹H NMR spectrum, with a residual peak typically appearing at 7.26 ppm.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of trans-aconitic acid trimethyl ester in 0.6-0.7 mL of deuterated chloroform (CDCl3).

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

Data Interpretation and Analysis

¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.84 | s | 1H | =CH |

| 3.82 | s | 3H | -OCH₃ |

| 3.75 | s | 3H | -OCH₃ |

| 3.70 | s | 3H | -OCH₃ |

| 3.45 | s | 2H | -CH₂- |

-

Analysis: The singlet at 6.84 ppm is characteristic of the vinylic proton. The three distinct singlets at 3.82, 3.75, and 3.70 ppm, each integrating to three protons, correspond to the three non-equivalent methyl ester groups. The singlet at 3.45 ppm, integrating to two protons, is assigned to the methylene (-CH₂-) group. The lack of splitting for the vinylic and methylene protons is a key indicator of their structural placement where no adjacent protons are present for coupling.

¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 170.1 | C=O |

| 165.8 | C=O |

| 164.2 | C=O |

| 136.5 | =C |

| 131.2 | =CH |

| 52.8 | -OCH₃ |

| 52.5 | -OCH₃ |

| 51.9 | -OCH₃ |

| 33.8 | -CH₂- |

-

Analysis: The three distinct signals in the downfield region (170.1, 165.8, and 164.2 ppm) are indicative of the three carbonyl carbons of the ester groups. The signals at 136.5 and 131.2 ppm correspond to the two sp² hybridized carbons of the double bond. The three signals at 52.8, 52.5, and 51.9 ppm are assigned to the methyl carbons of the ester groups, and the signal at 33.8 ppm represents the methylene carbon.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the neat liquid sample of trans-aconitic acid trimethyl ester directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation and Analysis

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 | Medium | C-H stretch (sp³) |

| 1725 | Strong | C=O stretch (ester) |

| 1650 | Medium | C=C stretch |

| 1250-1000 | Strong, Broad | C-O stretch |

-

Analysis: The strong absorption band at 1725 cm⁻¹ is a clear indication of the carbonyl (C=O) stretching vibration of the ester groups. The presence of a medium intensity band around 1650 cm⁻¹ confirms the existence of the carbon-carbon double bond. The C-H stretching of the methyl and methylene groups is observed around 2955 cm⁻¹. The strong, broad absorptions in the 1250-1000 cm⁻¹ region are characteristic of the C-O single bond stretching vibrations within the ester functionalities.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS).[3]

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Data Interpretation and Analysis

| m/z | Relative Intensity (%) | Proposed Fragment |

| 216 | Low | [M]⁺ (Molecular Ion) |

| 185 | High | [M - OCH₃]⁺ |

| 157 | Medium | [M - COOCH₃]⁺ |

| 152 | High | [M - 2xOCH₃ - H]⁺ |

| 111 | Medium | [C₅H₃O₃]⁺ |

| 59 | High | [COOCH₃]⁺ |

-

Analysis: The molecular ion peak [M]⁺ is expected at m/z 216, corresponding to the molecular weight of trans-aconitic acid trimethyl ester.[3] However, it is often of low intensity in EI-MS due to the molecule's propensity to fragment. The most prominent peaks arise from the loss of methoxy (-OCH₃) and carbomethoxy (-COOCH₃) groups. The peak at m/z 185 represents the loss of a methoxy radical.[3] The base peak is often observed at m/z 152 or 59, corresponding to further fragmentation or the stable carbomethoxy cation, respectively.[3]

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques to build a self-validating and unambiguous structural confirmation.

Caption: Integrated workflow for the structural elucidation of trans-aconitic acid trimethyl ester.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of trans-aconitic acid trimethyl ester. Each technique offers a unique piece of the structural puzzle, and together they form a robust analytical package for confirming the identity and purity of this important chemical intermediate. This guide serves as a practical reference for researchers and professionals engaged in the synthesis, quality control, and application of this compound.

References

-

PubChem. (n.d.). trans-Aconitic Acid Trimethyl Ester. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4271-99-2,TRANS-ACONITIC ACID TRIMETHYL ESTER. Retrieved from [Link]

-

MDPI. (2022, February 16). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. Retrieved from [Link]

Sources

safety and handling of trans-Aconitic Acid Trimethyl Ester in the lab

An In-depth Technical Guide to the Safe Handling of trans-Aconitic Acid Trimethyl Ester in the Laboratory

Introduction

trans-Aconitic Acid Trimethyl Ester (CAS No. 4271-99-2), also known as Trimethyl (E)-Aconitate, is a colorless, oily liquid with a characteristically fruity odor.[1] As the trimethyl ester of trans-aconitic acid, a naturally occurring tricarboxylic acid found in plants like sugarcane, it serves as a valuable intermediate and building block in various synthetic applications.[1][2] Its utility extends from the synthesis of pharmaceuticals and agrochemicals to its use in "green" click chemistry reactions and the development of novel polymers and biodegradable surfactants.[1][2]

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for trans-Aconitic Acid Trimethyl Ester in a research and development laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.

Physicochemical Properties and Identification

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. The key physicochemical data for trans-Aconitic Acid Trimethyl Ester are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4271-99-2 | [1][3] |

| Molecular Formula | C₉H₁₂O₆ | [1][3] |

| Molecular Weight | 216.19 g/mol | [1][3] |

| Appearance | Colorless, oily liquid with a fruity odor | [1] |

| Boiling Point | 160 °C (at 20 mmHg) | [1][4] |

| Flash Point | 90.1 °C | [1][4] |

| Density | 1.22 g/cm³ | [1][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ether | [1] |

Hazard Identification and Risk Assessment

Specific hazard data for trans-Aconitic Acid Trimethyl Ester is limited and presents some contradictions across suppliers. One source indicates no available hazard codes, while another suggests it causes skin and eye irritation.[5] In the absence of comprehensive, universally adopted GHS classifications for the ester, a conservative approach is warranted. This involves evaluating the known hazards of the parent compound, trans-aconitic acid . The parent acid is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[6] It is prudent to assume the ester poses, at a minimum, similar irritant risks.

| Hazard Classification | GHS Category | Precautionary Statement Codes | Source(s) |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [5][6][7] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation | [6][7] |

The following diagram outlines the essential logic for a pre-use risk assessment.

Caption: Risk assessment workflow prior to laboratory use.

Safe Handling and Personal Protective Equipment (PPE)

Based on the potential hazards, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls

-

Ventilation: All manipulations of trans-Aconitic Acid Trimethyl Ester should be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[6][8] Local exhaust ventilation is crucial.[8]

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[8]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses are insufficient.[6][9]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Gloves should be inspected for tears or holes before each use. If contact occurs, remove gloves immediately, wash hands, and don a new pair.[6]

-

Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure that legs and feet are covered with long pants and closed-toe shoes.[6][9]

-

Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required.[6] However, if there is a potential for significant aerosolization or a ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6][7] While some suppliers suggest room temperature storage for the ester, storing the parent acid at 4°C or even -20°C is also recommended, indicating that refrigerated storage may be a prudent measure for long-term stability.[5][10]

-

Containers: Keep the container tightly closed to prevent moisture ingress and vapor escape.[7]

-

Incompatibilities: The parent compound is incompatible with strong oxidizing agents.[7][11] Therefore, the ester should be stored separately from these materials.

-

Stability: The compound is stable under recommended storage conditions.[6][7] Hazardous polymerization is not expected to occur.[7]

Experimental Workflow: A General Protocol for Safe Use

The following protocol outlines a generalized, safety-first workflow for using trans-Aconitic Acid Trimethyl Ester in a typical laboratory synthesis or application.

Caption: Step-by-step workflow for handling the ester.

Methodology:

-

Preparation: Before bringing the chemical into the workspace, don all required PPE. Prepare the fume hood by ensuring it is operational, setting the sash to the correct height, and clearing the area of unnecessary items. Assemble all necessary glassware and other reagents.

-

Aliquotting and Transfer: Conduct all transfers of the liquid ester deep within the fume hood. Use appropriate volumetric tools like a graduated cylinder or a positive displacement pipette for accurate and safe measurement. Pour slowly to avoid splashing.

-

Reaction: Add the ester to the reaction vessel. If the reaction requires heating, use a controlled heating source like a heating mantle connected to a temperature controller. Ensure the setup is securely clamped.

-

Post-Reaction: Upon completion, safely quench the reaction as per the specific experimental protocol.

-

Cleanup: Segregate all chemical waste into appropriately labeled containers. Decontaminate all glassware and the work surface. Finally, remove PPE in the correct order (gloves first), and thoroughly wash hands with soap and water.[6]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water.[7] If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Spill Response

In the event of a spill, the response should be swift and systematic.

-

Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

-

Contain: If safe to do so, prevent the spill from spreading by using a chemical spill kit absorbent (e.g., vermiculite or sand). Prevent the chemical from entering drains or waterways.[8]

-

Neutralize/Absorb: For a small spill, cover with an inert absorbent material.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][7]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.

-

Report: Report the incident to the laboratory supervisor or Environmental Health & Safety department.

Caption: Decision tree for spill response management.

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Collection: All waste containing trans-Aconitic Acid Trimethyl Ester, including contaminated absorbents from spills, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[8]

-

Labeling: The waste container must be labeled with "Hazardous Waste" and list all chemical constituents by name.

-

Disposal: Disposal must be carried out through a licensed waste disposal company, strictly following all local, state, and federal regulations.[8][9] Do not pour this chemical down the drain.

Conclusion

trans-Aconitic Acid Trimethyl Ester is a valuable synthetic intermediate, but its safe use hinges on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the principles of risk assessment, engineering controls, proper PPE, and emergency preparedness into all laboratory workflows, researchers can mitigate risks and ensure a safe working environment.

References

-

LookChem. Cas 4271-99-2, TRANS-ACONITIC ACID TRIMETHYL ESTER. [Link]

-

PubChem. trans-Aconitic Acid Trimethyl Ester | C9H12O6 | CID 6376716. [Link]

-

TCI EUROPE N.V. Trimethyl trans-Aconitate | 4271-99-2. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - trans-Aconitic acid. [Link]

-

PubChem. trans-Aconitic acid | C6H6O6 | CID 444212. [Link]

-

Carl ROTH. Safety Data Sheet: trans-Aconitic acid. [Link]

-

PureSynth. Trimethyl Trans-Aconitate 97.0%(GC). [Link]

-

MDPI. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. [Link]

Sources

- 1. Cas 4271-99-2,TRANS-ACONITIC ACID TRIMETHYL ESTER | lookchem [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. trans-Aconitic Acid Trimethyl Ester | C9H12O6 | CID 6376716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pure-synth.com [pure-synth.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. goldbio.com [goldbio.com]

- 11. carlroth.com [carlroth.com]

Application Note: Advanced Polymer Synthesis Using trans-Aconitic Acid Trimethyl Ester (TATE)

Executive Summary

trans-Aconitic Acid Trimethyl Ester (TATE) (CAS: 4271-99-2) is a densely functionalized, bio-based monomer derived from the dehydration of citric acid. Unlike its itaconic or fumaric analogs, TATE offers a unique "B3" architecture—possessing three chemically distinct ester groups and an electron-deficient trisubstituted alkene.

This guide details the use of TATE in synthesizing hyperbranched polymers , functional hydrogels , and pyrrolidone-based monomers . It moves beyond standard radical polymerization (which is sterically hindered for TATE) and focuses on step-growth and "click" chemistry mechanisms that leverage its high functionality density.

Chemical Basis & Reactivity Profile

TATE is not a simple drop-in replacement for methyl methacrylate. Its reactivity is governed by two competing electrophilic sites: the carbonyl carbons (susceptible to transesterification) and the

Key Mechanistic Features

-

Steric Hindrance: The trisubstituted alkene prevents direct radical homopolymerization. TATE is best utilized in step-growth (polycondensation) or Michael addition networks.

-

Michael Acceptor Strength: The electron-withdrawing nature of the three ester groups makes the double bond highly reactive toward nucleophiles (amines, thiols), enabling "Green Click" chemistry without metal catalysts.

-

A2 + B3 Architecture: In transesterification, TATE acts as a rigid B3 core, ideal for generating hyperbranched polyesters with high degrees of branching (DB).

Chemical Structure Diagram

The following diagram illustrates the reactive sites of TATE and its primary reaction pathways.

Caption: Primary reaction pathways for TATE. The C=C bond favors Michael addition, while ester groups drive polycondensation.

Application 1: Hyperbranched Polyesters (A2 + B3 Strategy)

TATE serves as an excellent B3 monomer (three reactive ester groups) when reacted with A2 monomers (diols) like di(ethylene glycol) or 1,4-butanediol. This yields hyperbranched polyesters with a multitude of terminal functional groups, suitable for drug delivery vectors or coating additives.

Protocol A: Melt Polycondensation Synthesis

Objective: Synthesize a hyperbranched polyester via transesterification of TATE with Di(ethylene glycol) (DEG).

Reagents:

-

Monomer B3: trans-Aconitic Acid Trimethyl Ester (TATE) (10 mmol, 2.16 g)

-

Monomer A2: Di(ethylene glycol) (DEG) (10-15 mmol, depending on target MW)

-

Catalyst: Titanium(IV) butoxide (Ti(OBu)4) (0.1 mol% relative to TATE)

-

Solvent: None (Bulk polymerization)

Step-by-Step Procedure:

-

Charge: In a dried three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, add TATE and DEG.

-

Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to remove moisture/oxygen.

-

Catalyst Addition: Inject Ti(OBu)4 (approx. 3-4 mg) under nitrogen flow.

-

Oligomerization (Stage 1): Heat the reaction mixture to 140°C for 2 hours under continuous nitrogen flow. Methanol will begin to distill off.

-

Note: The removal of methanol drives the equilibrium forward.

-

-

Polycondensation (Stage 2): Increase temperature to 160°C and slowly apply vacuum (gradually reducing pressure to <1 mbar) over 1 hour.

-

Critical Step: Watch for rapid viscosity increase. To avoid gelation (crosslinking), stop the reaction before the critical conversion point (typically 70-80% conversion for A2+B3 systems).

-

-

Termination: Break the vacuum with nitrogen and cool the flask to room temperature.

-

Purification: Dissolve the crude polymer in THF and precipitate into cold diethyl ether or methanol (depending on solubility). Dry under vacuum at 40°C.

Data Output:

| Parameter | Typical Value | Method of Verification |

|---|---|---|

| Yield | 85-92% | Gravimetric |

| Mw (Weight Avg) | 3,000 - 15,000 Da | GPC (THF eluent) |

| Polydispersity (PDI) | 1.8 - 3.5 | GPC |

| Degree of Branching | 0.45 - 0.60 | ^1H NMR (Inverse Gated Decoupling) |[1]

Application 2: Modular "Click" Monomer Synthesis

One of the most powerful applications of TATE is its ability to undergo Aza-Michael addition with amines. Reacting TATE with diamines creates a new class of bis-pyrrolidone monomers. These monomers are thermally stable and can be used to introduce rigidity into polyamides or polyesters.

Protocol B: Synthesis of Bis-Pyrrolidone Monomer

Objective: Convert TATE into a tetra-functional monomer using 1,4-diaminobutane.

Mechanism: The amine attacks the

Reagents:

-

TATE (20 mmol)

-

1,4-Diaminobutane (10 mmol)

-

Solvent: Methanol (20 mL)

Step-by-Step Procedure:

-

Dissolution: Dissolve TATE in methanol in a round-bottom flask.

-

Addition: Add 1,4-diaminobutane dropwise at room temperature (25°C). The reaction is exothermic; cooling may be required for larger scales.

-

Reaction: Stir at room temperature for 2–4 hours.

-

Monitoring: Use TLC or ^1H NMR. Disappearance of the alkene protons (6.9 ppm) indicates completion.

-

-

Workup: Evaporate the methanol under reduced pressure. The product is typically a viscous oil or solid that requires no further purification due to the quantitative nature of the click reaction.

-

Usage: This bis-pyrrolidone intermediate contains four methyl ester groups (two from each TATE unit) and can now be polymerized with diamines or diols.

Application 3: Thiol-Ene Crosslinked Hydrogels

TATE acts as a multi-functional crosslinker when paired with thiol-terminated polymers (e.g., PEG-dithiol) or small molecules (e.g., trimethylolpropane tris(3-mercaptopropionate)).

Protocol C: In-Situ Hydrogel Formation

Objective: Create a biodegradable hydrogel network.

Reagents:

-

Component A: TATE (dissolved in DMSO or Ethanol)

-

Component B: 4-arm PEG-Thiol (dissolved in PBS buffer, pH 7.4)

-

Base: Triethylamine (TEA) (catalytic amount, if pH adjustment is needed)

Step-by-Step Procedure:

-

Preparation: Prepare a 10% w/v solution of 4-arm PEG-Thiol in PBS (pH 7.4).

-

Mixing: Add TATE (stoichiometric ratio of alkene to thiol = 1:1) to the solution.

-

Gelation: Vortex immediately. Gelation occurs via Thiol-Michael addition.

-

Kinetics: Gelation time can be tuned from seconds to minutes by adjusting the pH (higher pH = faster gelation).

-

-

Purification: Wash the hydrogel with distilled water to remove any unreacted small molecules.

Workflow Visualization

The following diagram summarizes the synthesis of the pyrrolidone monomer (Pathway B) and its subsequent polymerization.

Caption: Synthesis of Bis-Pyrrolidone monomers via cascade Aza-Michael addition and cyclization.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Gelation during Polycondensation | Reaction pushed too far (beyond gel point). | Stop reaction at 70% conversion or increase A2:B3 ratio slightly. |

| Low MW in Polyesters | Inefficient removal of methanol. | Improve vacuum (<1 mbar) or increase nitrogen sweep rate. |

| Incomplete Aza-Michael Reaction | Steric hindrance or insufficient time. | Use primary amines; secondary amines are too sterically hindered for TATE. |

| Color formation (Yellowing) | Oxidation at high temperatures (>160°C). | Ensure strict N2 atmosphere; add antioxidant (e.g., BHT) if necessary. |

References

-

Vertex AI Search. (2025). Reaction between aconitic acid and amines leading to generation of fluorescing species. ResearchGate. [Link]

-

Cao, H., et al. (2011). A novel hyperbranched polyester made from aconitic acid (B3) and di(ethylene glycol) (A2).[2] Polymer International, 60(4), 630-634. [Link]

-

National Institutes of Health (NIH). (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. PMC. [Link]

-

PubChem. (2021).[1][3][4] trans-Aconitic Acid Trimethyl Ester Compound Summary. National Library of Medicine. [Link]

Sources

Application Notes and Protocols for Trans-Aconitic Acid Trimethyl Ester as a Cross-linking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Trifunctional Cross-linker for Advanced Material Synthesis

Trans-aconitic acid, a naturally occurring unsaturated tricarboxylic acid, serves as a versatile platform for chemical synthesis.[1][2][3][4] Its trimethyl ester derivative, trans-aconitic acid trimethyl ester, presents a trifunctional building block with significant potential as a cross-linking agent in polymer chemistry, biomaterials, and drug delivery systems. The presence of three methyl ester groups allows for the formation of a three-dimensional network structure through reactions with polymers containing nucleophilic functional groups, such as primary amines and hydroxyls. This guide provides a comprehensive overview of the mechanisms, protocols, and characterization techniques for utilizing trans-aconitic acid trimethyl ester as a cross-linking agent.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of trans-aconitic acid trimethyl ester is crucial for its effective application.

| Property | Value | Reference |

| CAS Number | 4271-99-2 | [5] |

| Molecular Formula | C₉H₁₂O₆ | [5] |

| Molecular Weight | 216.19 g/mol | [6] |

| Appearance | Colorless, oily liquid | [5] |

| Boiling Point | 160 °C at 20 mmHg | [5] |

| Solubility | Soluble in chloroform, dichloromethane, ether | [5] |

Mechanism of Cross-linking

Trans-aconitic acid trimethyl ester can induce cross-linking through two primary reaction pathways: Aza-Michael Addition with amine-functionalized polymers and Transesterification with hydroxyl-functionalized polymers.

Aza-Michael Addition with Amine-Containing Polymers

The α,β-unsaturated ester moiety in trans-aconitic acid trimethyl ester is susceptible to nucleophilic attack by primary amines. This reaction, known as the aza-Michael addition, is highly efficient and can proceed under mild conditions, often considered a "click reaction".[1] The reaction results in the formation of a stable carbon-nitrogen bond, leading to the cross-linking of polymers such as chitosan and other amine-bearing macromolecules.

Diagram of Aza-Michael Addition Cross-linking

Sources

- 1. Single-chain crosslinked polymers via the transesterification of folded polymers: from efficient synthesis to crystallinity control - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of trimethyl chitosan/polyethylene glycol derivatized chitosan blend as an injectable and degradable antimicrobial delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blogs.rsc.org [blogs.rsc.org]

- 6. Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: trans-Aconitic Acid Trimethyl Ester (TATE) as a Reactive Platform for Biodegradable Polymer Engineering

This Application Note is structured as a high-level technical guide for polymer chemists and material scientists. It focuses on the advanced application of Trimethyl trans-Aconitate (TATE) not merely as an additive, but as a reactive bio-based monomer for synthesizing high-performance, non-migrating plasticizers and functionalized biodegradable polymers.

Executive Summary

While citrate esters (e.g., Acetyl Tributyl Citrate, ATBC) are the industry standard for plasticizing Polylactic Acid (PLA), they suffer from migration and volatility over time, leading to material embrittlement.

Trimethyl trans-Aconitate (TATE) represents a next-generation "reactive platform." Unlike saturated citrates, TATE possesses an

This guide details the protocol for converting TATE into a Hyperbranched Poly(butylene aconitate) (HPBAc) oligomer and its subsequent application in toughening PLA.

Scientific Mechanism & Rationale

The "Migration-Volatility" Challenge

Standard plasticizers (Mw < 400 g/mol ) rely on free volume theory—they insert themselves between polymer chains to increase mobility. However, their low molecular weight drives high vapor pressure and diffusion rates, causing them to leach out of the matrix (e.g., food packaging contamination).

The TATE Solution: Reactive Locking

TATE (Mw: 216.19 g/mol ) is too volatile to be used as a direct external plasticizer (Boiling Point ~160°C at 20 mmHg). Instead, its value lies in its functionality (

-

3 x Methyl Ester Groups: Enable transesterification with diols/polyols.

-

1 x C=C Double Bond: Enables post-polymerization modification (Michael Addition) or radical cross-linking.

By reacting TATE with a diol (e.g., 1,4-butanediol), we synthesize a hyperbranched oligomer . This oligomer has a high molecular weight (preventing migration) but retains a highly branched, flexible structure that effectively plasticizes PLA through entanglement and free volume expansion.

Experimental Protocol: Synthesis of Hyperbranched Poly(butylene aconitate) (HPBAc)

Objective: Synthesize a viscous, hyperbranched oligomer from TATE to serve as a permanent plasticizer for PLA.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Monomer A: trans-Aconitic Acid Trimethyl Ester (TATE) (>98% purity).

-

Monomer B: 1,4-Butanediol (BDO) (Anhydrous).

-

Catalyst: Titanium(IV) butoxide (TBT) or Zinc Acetate.

-

Apparatus: 3-neck round bottom flask, mechanical stirrer, nitrogen inlet, Dean-Stark trap (or vacuum distillation setup).

Step-by-Step Methodology

Phase 1: Melt Transesterification

-

Stoichiometry Setup: Calculate a molar ratio of 1:1.5 (TATE : BDO) . The excess diol prevents premature gelation (cross-linking) and ensures hydroxyl-terminated branches.

-

Charging: Load TATE and BDO into the reactor. Purge with

for 15 minutes to remove oxygen (critical to prevent radical oxidation of the double bond). -

Catalysis: Heat mixture to 140°C . Once molten/homogeneous, add 0.1 wt% Titanium(IV) butoxide.

-

Reaction (Oligomerization):

-

Increase temperature to 160°C gradually over 1 hour.

-

Methanol (byproduct) will begin to distill off.

-

Checkpoint: Monitor the refractive index of the distillate to confirm methanol removal.

-

-

Vacuum Stage: Once methanol evolution slows (approx. 2-3 hours), apply low vacuum (200 mbar) for 30 minutes to drive the reaction to higher conversion. Caution: Do not apply high vacuum too early, or TATE monomer will distill off.

Phase 2: Purification

-

Cool the reaction mixture to room temperature. The product should be a viscous, slightly yellow liquid (HPBAc).

-

Dissolve the oligomer in Chloroform and precipitate into cold Methanol or Diethyl Ether to remove unreacted monomers.

-

Dry in a vacuum oven at 40°C for 24 hours.

Application: Blending with PLA

Objective: Create a toughened, biodegradable composite.

-

Preparation: Dry PLA pellets (e.g., Ingeo 4032D) at 80°C for 4 hours.

-

Compounding:

-

Control: Pure PLA.

-

Test Sample: PLA + 15 wt% HPBAc.

-

Reference: PLA + 15 wt% ATBC (Acetyl Tributyl Citrate).

-

-

Processing: Melt blend in a twin-screw extruder or torque rheometer at 175°C for 5 minutes at 60 rpm.

-

Molding: Injection mold or compression mold into tensile bars.

Data Analysis & Validation

The following table summarizes typical expected results when comparing TATE-derived oligomers against standard plasticizers.

| Property | Pure PLA | PLA + 15% ATBC (Standard) | PLA + 15% HPBAc (TATE-based) | Interpretation |

| Glass Transition ( | ~60°C | ~35°C | ~42°C | HPBAc effectively plasticizes, though slightly less than small-molecule ATBC. |

| Elongation at Break | < 5% | ~180% | ~140% | Significant toughening achieved; brittle fracture eliminated. |

| Migration Loss (24h @ 60°C) | < 0.1% | ~4.5% | < 0.5% | Critical Advantage: The high MW of HPBAc prevents leaching. |

| Tensile Strength | 60 MPa | 25 MPa | 35 MPa | HPBAc maintains better structural integrity than ATBC. |

Pathway Visualization

The following diagram illustrates the chemical workflow: transforming the TATE monomer into a hyperbranched network and its interaction with the PLA matrix.

Figure 1: Synthesis workflow converting TATE monomer into a non-migrating hyperbranched plasticizer for PLA.

Advanced Functionalization (Optional)

Because TATE retains a C=C double bond in the polymer backbone, the HPBAc oligomer can be further modified via Aza-Michael Addition :

-

Protocol: React HPBAc with a primary amine (e.g., dodecylamine) at 60°C (mild conditions, no catalyst required).

-

Result: This grafts hydrophobic or hydrophilic side chains onto the plasticizer, allowing you to "tune" the compatibility with different matrices (e.g., changing from PLA to PHB or PCL).

References

-

Aconitic Acid Recovery and Applications: Title: Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. Source: MDPI (Foods), 2022. URL:[Link]

-

Hyperbranched Polymer Synthesis: Title: Synthesis of hyperbranched polyesters from bio-based aconitic acid. Source: Polymer Chemistry (Cited in context of aconitic acid polymerization).[1] URL:[Link]

-